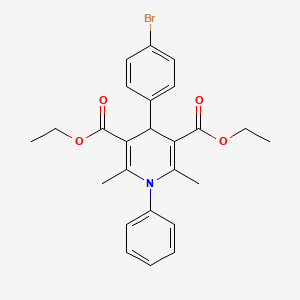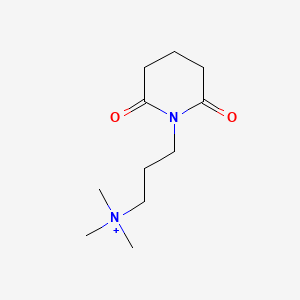![molecular formula C19H19BrClNO6S B11647888 Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11647888.png)
Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo es un compuesto orgánico complejo que pertenece a la clase de derivados de tiofeno. Los compuestos basados en tiofeno son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal . Este compuesto particular presenta un anillo de tiofeno sustituido con varios grupos funcionales, lo que lo convierte en un tema de interés para investigadores en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo generalmente implica varios pasos, comenzando con la formación del anillo de tiofeno. Los métodos sintéticos comunes para los derivados de tiofeno incluyen la reacción de Gewald, la síntesis de Paal-Knorr y la síntesis de Fiesselmann . Estos métodos involucran la condensación de azufre con compuestos carbonílicos en condiciones específicas.
Para este compuesto, la síntesis podría involucrar:
Formación del anillo de tiofeno: Utilizando la reacción de Gewald, que implica la condensación de azufre, un compuesto α-metilen carbonílico y un α-ciano éster.
Introducción del grupo fenoxiacetil: Este paso podría implicar una reacción de sustitución nucleofílica donde el grupo fenoxiacetil se introduce en el anillo de tiofeno.
Bromación y cloración:
Métodos de producción industrial
La producción industrial de compuestos tan complejos a menudo implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo o los átomos de halógeno.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en los sitios de bromo o cloro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente para sus efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de semiconductores orgánicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo implica su interacción con objetivos moleculares específicos. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, modulando su actividad. Por ejemplo, el anillo de tiofeno puede interactuar con los sitios activos de las proteínas, mientras que los átomos de halógeno pueden mejorar la afinidad de unión a través de la unión halógena.
Comparación Con Compuestos Similares
Compuestos similares
Suprofeno: Un fármaco antiinflamatorio no esteroideo con un marco de tiofeno 2-sustituido.
Articaína: Un anestésico dental con una estructura de tiofeno 2,3,4-trisustituido.
Unicidad
5-{[(2-bromo-4-clorofenoxi)acetil]amino}-3-metiltiofeno-2,4-dicarboxilato de dietilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C19H19BrClNO6S |
|---|---|
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
diethyl 5-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H19BrClNO6S/c1-4-26-18(24)15-10(3)16(19(25)27-5-2)29-17(15)22-14(23)9-28-13-7-6-11(21)8-12(13)20/h6-8H,4-5,9H2,1-3H3,(H,22,23) |
Clave InChI |
HPERMQZHAJUHPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)
![3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11647818.png)
![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)

![9-Methoxy-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11647846.png)
![{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}(cyclohexyl)methanone](/img/structure/B11647848.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647864.png)
![7-tert-butyl-2-(ethylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647870.png)
![4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
![2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11647896.png)
![methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11647898.png)
